1-Hexyl-3-nitro-1H-pyrazole
Overview
Description
1-Hexyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound features a hexyl group at the first position and a nitro group at the third position on the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to cause cell death by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
As mentioned earlier, some pyrazole derivatives have been found to cause cell death by preventing wound healing and colony formation, delaying the g0/g1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through dna .
Preparation Methods
The synthesis of 1-Hexyl-3-nitro-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . Industrial production methods often employ eco-friendly methodologies, such as heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions .
Chemical Reactions Analysis
1-Hexyl-3-nitro-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups using various reagents and catalysts.
Cycloaddition: The pyrazole ring can participate in [3+2] cycloaddition reactions with alkynes and azides.
Common reagents used in these reactions include bromine for oxidation, palladium catalysts for substitution, and silver-mediated systems for cycloaddition . Major products formed from these reactions include substituted pyrazoles and pyrazolines .
Scientific Research Applications
1-Hexyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of agrochemicals and fluorescent materials.
Comparison with Similar Compounds
1-Hexyl-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:
1,3-Dinitro-1H-pyrazole: Known for its use in the synthesis of energetic materials.
3,5-Dinitro-1H-pyrazole: Utilized in the development of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
1-hexyl-3-nitropyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-4-5-7-11-8-6-9(10-11)12(13)14/h6,8H,2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXHAPJCHMANCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=CC(=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.